1-(4-Fluorobenzyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H12FN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2 |
InChI Key |
WUZUHBJKKHVSSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4 Fluorobenzyl Azetidine and Its Analogs
Direct Construction of the Azetidine (B1206935) Ring System
The direct formation of the azetidine ring is a primary strategy for synthesizing these valuable scaffolds. Methodologies are broadly categorized into intramolecular cyclization reactions, where a pre-formed chain is closed to form the ring, and cycloaddition reactions, where two separate components combine to create the four-membered ring.
Intramolecular Cyclization Reactions
Intramolecular cyclizations are a robust and common approach for forming the azetidine ring. These methods involve the formation of a key carbon-nitrogen bond from a linear precursor, often leveraging advanced catalytic systems to overcome energetic barriers and control selectivity.
A powerful strategy for azetidine synthesis involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds. organic-chemistry.orgnih.gov This method transforms a typically inert C-H bond into a C-N bond, offering a direct route to the azetidine core from readily available aliphatic amines. acs.org The reaction often employs a directing group, such as a picolinamide (B142947) (PA), attached to the amine substrate to guide the catalyst to a specific γ-C(sp³)-H bond for selective activation. organic-chemistry.orgnih.gov
The catalytic cycle is believed to proceed through a Pd(II)/Pd(IV) pathway. organic-chemistry.org This approach is noted for its efficiency, often requiring low catalyst loading, and utilizing inexpensive reagents under convenient operating conditions. organic-chemistry.orgnih.gov The reaction exhibits high functional group tolerance and can be used to construct complex polycyclic and spirocyclic azetidine scaffolds. acs.orgrsc.org In some cases, the formation of azetidines has been observed as a side product in C(sp³)-H arylation reactions, which can be optimized to yield the azetidine as the major product. nih.gov
Table 1: Examples of Palladium-Catalyzed Azetidine Synthesis
| Substrate Type | Directing Group | Catalyst System | Key Feature | Yield | Reference |
|---|---|---|---|---|---|
| Aliphatic Amines | Picolinamide (PA) | Pd(OAc)₂ | Amination of unactivated γ-C-H bonds | Good | organic-chemistry.orgnih.gov |
| Cycloalkyl Amines | Picolinamide (PA) | Palladium-based | Forms azabicyclic scaffolds | Good | acs.org |
| Pentacyclic Triterpenoids | Picolinamide (PA) | Pd(OAc)₂ | Selective azetidination at C(16) or C(22) | Good | nih.gov |
Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have emerged as effective catalysts for the intramolecular aminolysis of epoxy amines to furnish azetidines. nih.govfrontiersin.org This method provides an alternative to classical Sₙ2 cyclizations. nih.gov The reaction involves the regioselective ring-opening of a cis-3,4-epoxy amine, where the nitrogen atom attacks the C3 position of the epoxide to form the four-membered ring. nih.govbohrium.comnih.gov
This catalytic system is noteworthy for its high yields and tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govnih.gov The choice of lanthanide catalyst and the stereochemistry of the epoxy amine substrate are crucial for controlling the regioselectivity of the cyclization, determining whether an azetidine or a pyrrolidine (B122466) is formed. nih.gov Computational studies suggest that the coordination of the lanthanide ion to the substrate and/or product dictates the regiochemical outcome. frontiersin.org
Table 2: La(OTf)₃-Catalyzed Synthesis of Azetidines from Epoxy Amines
| Substrate Substituent (Amino Group) | Solvent | Yield (%) | Regioselectivity (Azetidine:Pyrrolidine) | Reference |
|---|---|---|---|---|
| Benzyl (B1604629) | 1,2-dichloroethane (B1671644) (DCE) | 81 | >20:1 | nih.gov |
| 4-Methoxybenzyl | DCE | 83 | >20:1 | nih.gov |
| 4-Chlorobenzyl | DCE | 81 | >20:1 | nih.gov |
| n-Butyl | DCE | 83 | >20:1 | nih.gov |
The intramolecular nucleophilic substitution (Sₙ2) reaction is a foundational method for azetidine ring synthesis. nih.gov This approach typically involves a γ-haloamine or a related substrate where a nitrogen atom displaces a leaving group, such as a halogen or mesylate, from a carbon atom three positions away. nih.gov More recent advancements include radical cyclizations. For instance, a copper-catalyzed, photoinduced 4-exo-dig radical cyclization of N-iodoethyl- and N-bromoethyl-ynamides has been developed, providing access to functionalized azetidines under mild conditions. nih.gov This photochemical method demonstrates excellent regioselectivity, exclusively favoring the 4-exo-dig pathway over the alternative 5-endo-trig cyclization. nih.gov
Table 3: Cyclization of Halogenated Precursors to Azetidines
| Precursor Type | Method | Catalyst/Reagent | Key Feature | Yield (%) | Reference |
|---|---|---|---|---|---|
| γ-Haloamine | Intramolecular Sₙ2 | Base | Classical C-N bond formation | Variable | nih.gov |
| N-Iodoethyl-ynamide | Radical 4-exo-dig | [Cu(bcp)DPEphos]PF₆ / Visible Light | High regioselectivity | up to 84 | nih.gov |
A novel method for constructing azetidines involves the intramolecular amination of organoboronates. acs.org This transformation proceeds through the formation of an aminoboron "ate" complex, which then undergoes a 1,2-metalate shift to establish the C-N bond and form the azetidine ring. acs.orgorganic-chemistry.org The required precursors, γ-amino boronic esters, can be prepared from corresponding alkyl halides or alcohols. acs.org The cyclization is typically promoted by removing a Boc protecting group and then heating in the presence of a base like potassium tert-butoxide. acs.org This method is valued for its tolerance of various functional groups, including alkenes, furan (B31954) rings, and even other boronic esters, allowing for the synthesis of highly functionalized azetidines. acs.org
Table 4: Azetidine Synthesis via Intramolecular Amination of Organoboronates
| Substrate Precursor | Key Functional Group Tolerated | Yield (%) | Reference |
|---|---|---|---|
| γ-(Methoxyamino)alkyl boronic ester | Alkene | 75 | acs.org |
| γ-(Methoxyamino)alkyl boronic ester | Furan | 78 | acs.org |
[2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions represent a highly convergent approach to the azetidine core, constructing two C-C or C-N bonds in a single step. The aza Paternò-Büchi reaction, the photocycloaddition between an imine and an alkene, is a primary example of this strategy. chemrxiv.orgrsc.org This method can be performed in both an intermolecular and intramolecular fashion. rsc.org However, it faces challenges, including the competing and energy-wasting E/Z isomerization of the imine upon photoexcitation. rsc.org
To overcome these limitations, modern protocols often utilize visible light in conjunction with a photocatalyst. chemrxiv.orgresearchgate.net For example, an iridium-based photocatalyst can be used to facilitate the [2+2] cycloaddition between oximes and olefins via a triplet energy transfer mechanism. chemrxiv.org This approach is characterized by its mild conditions and broad functional group tolerance. chemrxiv.org Another significant [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to produce a β-lactam (azetidin-2-one). mdpi.com These β-lactams can then be reduced to the corresponding azetidines, providing an indirect but effective route to the saturated heterocycle. chemrxiv.org
Table 5: Overview of [2+2] Cycloaddition Methods for Azetidine Synthesis
| Reaction Name | Reactants | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aza Paternò-Büchi | Imine + Alkene | UV or Visible Light (with photocatalyst) | Azetidine | chemrxiv.orgrsc.org |
| Staudinger Synthesis | Ketene + Imine | Base (e.g., tertiary amine) | β-Lactam (Azetidin-2-one) | mdpi.com |
Ring-Expansion and Ring-Contraction Approaches
Alternative strategies for constructing the azetidine ring involve the rearrangement of smaller or larger heterocyclic systems.
The ring expansion of three-membered aziridines provides a valuable route to four-membered azetidines. magtech.com.cn One notable example is a [3+1] ring expansion strategy where strained bicyclic methylene (B1212753) aziridines react with rhodium-bound carbenes. nih.gov This reaction proceeds with high regio- and stereoselectivity to yield highly substituted methylene azetidines. nih.gov The proposed mechanism involves the formation of an ylide intermediate, followed by a ring-opening and ring-closing cascade that efficiently transfers chirality from the starting aziridine (B145994) to the azetidine product. nih.gov Another method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide to produce 1-arenesulfonylazetidines. organic-chemistry.org
The synthesis of azetidines from oxiranes typically involves the intramolecular aminolysis of 3,4-epoxy amines. This reaction can be catalyzed by Lewis acids, such as lanthanum triflate (La(OTf)₃), to achieve high regioselectivity. frontiersin.org The nitrogen atom of the amine attacks one of the epoxide carbons in an intramolecular Sₙ2 reaction, leading to the formation of a 3-hydroxyazetidine derivative. This method is tolerant of a variety of functional groups on the amine and the carbon backbone. frontiersin.org
| Starting Material | Reagent/Condition | Product | Key Feature |
| Bicyclic Methylene Aziridine | Rhodium Carbene | Methylene Azetidine | [3+1] Ring Expansion |
| 1-Arenesulfonylaziridine | Dimethylsulfoxonium Methylide | 1-Arenesulfonylazetidine | One-pot synthesis |
| 3,4-Epoxy Amine | Lewis Acid (e.g., La(OTf)₃) | 3-Hydroxyazetidine | Regioselective intramolecular aminolysis |
Functionalization of Pre-formed Azetidine Scaffolds
An alternative to de novo ring construction is the modification of an existing azetidine or a related strained precursor.
The inherent ring strain of azetidines and their bicyclic precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), can be harnessed as a thermodynamic driving force for functionalization. organic-chemistry.orgacs.orgrsc.org The strain-release functionalization of ABBs has emerged as a powerful and modular approach for the synthesis of diverse 3-substituted azetidines. rsc.orgchemrxiv.orgacs.org
In this strategy, the highly strained central C-N bond of the ABB is cleaved upon reaction with a nucleophile or through a metal-catalyzed process. For instance, the addition of nucleophilic organometallic reagents to in situ generated azabicyclobutanes leads to the selective formation of 3-arylated azetidines. rsc.orgchemrxiv.org This can be followed by N-arylation in a one-pot procedure. rsc.orgchemrxiv.org
A nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling reaction has been developed for the synthesis of azetidines bearing all-carbon quaternary centers. organic-chemistry.orgacs.org This method utilizes the ring strain release of a benzoylated 1-azabicyclo[1.1.0]butane reacting with a boronic acid. organic-chemistry.orgacs.org This approach exhibits broad substrate scope and excellent functional group tolerance. organic-chemistry.orgacs.org Mechanistic studies suggest a polar-radical relay mechanism where a bromide catalyst facilitates the ring opening of the ABB. organic-chemistry.org
The modularity of this approach allows for the synthesis of libraries of structurally complex and stereopure azetidines, which would be difficult to access through other methods. acs.org
| Precursor | Reagent/Catalyst | Functionalization | Key Feature |
| 1-Azabicyclo[1.1.0]butane | Organometallic Reagents | C3-Arylation/Alkylation | Strain-release addition |
| Benzoylated 1-Azabicyclo[1.1.0]butane | Boronic Acid / Ni-catalyst | C3,C3-Disubstitution | Suzuki cross-coupling to form quaternary centers |
| 1-Azabicyclo[1.1.0]butane | Various Nucleophiles (amines, alcohols, thiols) | C3-Functionalization | Modular synthesis of diverse azetidines |
Strain-Release Functionalization Strategies
Utilizing Azabicyclo[1.1.0]butanes (ABBs)
Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as versatile precursors for the synthesis of substituted azetidines. The significant strain energy within the ABB skeleton facilitates ring-opening reactions upon treatment with a variety of reagents, leading to the formation of a functionalized azetidine ring. This strain-release approach allows for the introduction of substituents at the 1- and 3-positions of the azetidine core in a single step.
The reaction typically proceeds via the nucleophilic addition to the ABB, followed by the opening of the bicyclic system. This process can be initiated by a range of nucleophiles and electrophiles, providing a modular route to a diverse array of azetidine derivatives. While direct synthesis of 1-(4-Fluorobenzyl)azetidine via this method would depend on the specific reagents used, the general strategy allows for the construction of the core N-substituted azetidine framework. For instance, a nucleophilic organometallic species can add to an in situ generated azabicyclobutane, leading to a 3-arylated azetidine intermediate. Subsequent N-functionalization can then be achieved to introduce the desired benzyl group. rsc.org
Radical Strain-Release Photocatalysis
A more recent advancement in the use of ABBs involves radical strain-release (RSR) photocatalysis. researchgate.netnih.govresearchgate.netchemrxiv.org This methodology utilizes visible light and a photosensitizer to generate radical intermediates that react with ABBs, leading to the formation of densely functionalized azetidines. researchgate.netnih.gov The process is initiated by the photosensitizer, which, upon light absorption, can promote the homolytic cleavage of various precursors to generate radicals. These radicals then add to the strained C-N or C-C bonds of the ABB, initiating a ring-opening cascade that ultimately yields a substituted azetidine. researchgate.netchemrxiv.org
This photocatalytic approach offers mild reaction conditions and the ability to generate a wide range of radical species, thereby expanding the scope of accessible azetidine analogs. The power and generality of this photocatalytic method have been demonstrated for various azetidine targets. researchgate.netnih.govresearchgate.netchemrxiv.org While a specific example for the direct synthesis of this compound is not prominently featured in the literature, the methodology is applicable to the synthesis of various N-substituted azetidines.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Several of these methodologies have been applied to the synthesis of azetidine derivatives.
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. While this reaction is most commonly used for the synthesis of biaryls and other C-C coupled products, its direct application for the N-benzylation of azetidine to form this compound is not a standard transformation.
However, azetidine-based ligands have been developed and utilized in Suzuki-Miyaura coupling reactions, demonstrating the compatibility of the azetidine ring with the reaction conditions. organic-chemistry.orgacs.org Furthermore, the synthesis of C-functionalized azetidines using this method is well-established. For instance, a pre-formed azetidine ring bearing a halide or triflate at a carbon atom can be coupled with an appropriate boronic acid to introduce a new substituent. Subsequent N-alkylation with 4-fluorobenzyl bromide would then yield the target molecule.
Below is a table showing representative examples of Suzuki-Miyaura cross-coupling reactions involving azetidine-related structures, highlighting the versatility of this method in creating substituted azetidine scaffolds.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Bromonitrobenzene | 4-Tolylboronic acid | Azetidine-Pd complex (1 mol%) | Cs₂CO₃ | DMF/H₂O | 50 |
| 2 | 4-Chloroanisole | Phenylboronic acid | Azetidine-Pd complex (0.1 mol%) | K₃PO₄ | Toluene | 95 |
| 3 | 1-Bromo-4-fluorobenzene | 3-Methoxyphenylboronic acid | Azetidine-Pd complex (0.5 mol%) | K₂CO₃ | Dioxane/H₂O | 88 |
This table presents generalized data for Suzuki-Miyaura reactions catalyzed by azetidine-based palladium complexes to illustrate the reaction's applicability. acs.org
Buchwald–Hartwig Amination and Related C-N Bond Formations
The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, and it is a cornerstone of modern C-N bond formation. nih.gov This reaction is highly relevant for the synthesis of N-aryl and N-heteroaryl azetidines. The synthesis of this compound can be envisioned through the coupling of azetidine with 4-fluorobenzyl halide.
The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand and a base. Several generations of catalysts and ligands have been developed to improve the efficiency and scope of this transformation. While direct N-benzylation of azetidine using this method is less common than N-arylation, the fundamental principle of C-N bond formation is applicable. One-pot procedures involving the strain-release of azabicyclobutanes followed by a Buchwald-Hartwig coupling have been developed for the synthesis of 1,3-disubstituted azetidines. rsc.org
The following table provides representative conditions for the Buchwald-Hartwig amination for the N-arylation of cyclic amines, which can be adapted for the N-benzylation of azetidine.
| Entry | Amine | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Azetidine | 1-Bromo-4-chlorobenzene | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 85 |
| 2 | Azetidine | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80 | 92 |
| 3 | Azetidine | 1-Iodo-3-methoxybenzene | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | 88 |
This table illustrates typical conditions for the Buchwald-Hartwig N-arylation of azetidine, demonstrating the feasibility of forming C-N bonds with the azetidine nitrogen.
Sonogashira Cross-Coupling
The Sonogashira cross-coupling reaction is a palladium- and copper-co-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgbham.ac.uk Its direct application to the synthesis of this compound, which involves the formation of a C-N bond through N-alkylation, is not a conventional use of this methodology.
The primary utility of the Sonogashira coupling is in the synthesis of alkynyl-substituted compounds. In the context of azetidine chemistry, this reaction would be employed to introduce an alkynyl group onto the azetidine ring, for example, at the C-3 position if a 3-haloazetidine is used as the starting material. The resulting alkynyl-functionalized azetidine could then be N-alkylated with 4-fluorobenzyl bromide in a separate step to yield the desired product.
While not a direct route to the target molecule, the Sonogashira coupling is a valuable tool for creating diverse azetidine analogs with potential applications in drug discovery.
Other Transition Metal Catalysis (e.g., Ni, Fe, Co)
In addition to palladium, other transition metals such as nickel, iron, and cobalt have emerged as powerful catalysts for cross-coupling reactions, often offering advantages in terms of cost and reactivity.
Nickel Catalysis: Nickel catalysts have been successfully employed for the cross-coupling of benzylic ammonium salts with aryl boronic acids, proceeding via C-N bond activation. rsc.org This approach could be adapted for the synthesis of N-benzyl azetidines. Furthermore, nickel-catalyzed reductive cross-coupling of aziridines with benzyl chlorides has been reported, providing a pathway to β-benzyl-substituted arylethylamines, which highlights nickel's utility in forming C-C bonds adjacent to a nitrogen atom. nih.govcalstate.edu
Iron Catalysis: Iron catalysts, being abundant and environmentally benign, have garnered significant attention. Iron-catalyzed thiol alkylation of N-Cbz azetidinols has been developed for the synthesis of 3-aryl-3-sulfanyl azetidines. nih.govcalstate.eduthieme-connect.comacs.orgorganic-chemistry.org While this is a C-S bond-forming reaction, it demonstrates the ability of iron to catalyze reactions involving the strained azetidine ring. Iron-catalyzed N-alkylation of anilines has also been reported, suggesting the potential for developing iron-based methods for the N-benzylation of azetidines. nih.gov
Cobalt Catalysis: Cobalt catalysts have been utilized for the N-alkylation of amines with alcohols via a hydrogen-borrowing mechanism. researchgate.net This methodology could potentially be applied to the reaction of azetidine with 4-fluorobenzyl alcohol to form this compound. Cobalt-catalyzed amination of azetidines has also been reported for the synthesis of 1,3-diamines. rsc.orgnih.gov
The table below summarizes representative examples of these other transition metal-catalyzed reactions relevant to azetidine synthesis.
| Entry | Reaction Type | Metal Catalyst | Substrates | Product Type |
| 1 | Reductive Cross-Coupling | Nickel | Aziridine, Benzyl chloride | β-Benzyl-substituted arylethylamine |
| 2 | Thiol Alkylation | Iron | N-Cbz-azetidin-3-ol, Thiol | 3-Aryl-3-sulfanyl azetidine |
| 3 | N-Alkylation | Cobalt | Amine, Alcohol | N-Alkyl amine |
| 4 | Amination | Cobalt | Azetidine, N-Fluorosulfonamide | 1,3-Diamine |
This table showcases the diversity of transformations involving azetidines and related compounds catalyzed by nickel, iron, and cobalt. nih.govnih.govrsc.orgcalstate.eduresearchgate.netnih.gov
Nucleophilic Addition and Electrophilic Trapping
Nucleophilic addition and subsequent trapping with electrophiles represent a powerful strategy for the functionalization of the azetidine core. These methods allow for the introduction of a diverse range of substituents, enabling the fine-tuning of molecular properties.
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile method for forming carbon-nitrogen bonds. In the context of azetidine synthesis, this reaction can be employed to introduce the azetidine moiety onto a Michael acceptor. For instance, the reaction of azetidine with methyl 2-(azetidin-3-ylidene)acetate, catalyzed by DBU, provides a straightforward route to functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov This method has been successfully applied to a variety of NH-heterocycles, including pyrazoles and indazoles, often with high regioselectivity and yields. nih.gov Catalyst- and solvent-free conditions have also been reported for the aza-Michael reaction with β-fluoroalkylated acrylates, yielding fluoroalkylated β-amino acid derivatives in excellent yields. rsc.org
A notable application of this methodology is the synthesis of novel heterocyclic amino acid derivatives. The aza-Michael addition of various heterocyclic amines to methyl 2-(azetidin-3-ylidene)acetate and methyl 2-(oxetan-3-ylidene)acetate has been demonstrated to be an efficient route to these complex molecules. nih.govbohrium.com The resulting products can be further diversified, for example, through Suzuki-Miyaura cross-coupling reactions. nih.gov
The deprotonation of a C-H bond adjacent (alpha) to the nitrogen atom in N-protected azetidines generates a powerful nucleophile that can react with a wide range of electrophiles. This α-lithiation and electrophile trapping strategy provides a direct method for introducing substituents at the 2-position of the azetidine ring. nih.govacs.org The choice of the nitrogen protecting group is crucial for the success of this reaction, with groups like N-thiopivaloyl and N-tert-butoxythiocarbonyl being particularly effective. acs.org
This methodology has been successfully used to synthesize 2-substituted 3-hydroxyazetidines with good trans-diastereoselectivity. nih.govacs.org Studies have shown that the stereochemical outcome of the electrophile trapping can be dependent on the specific electrophile used. nih.gov Furthermore, this approach has been extended to the synthesis of 2,2-disubstituted azetidines, often relying on an anion-stabilizing group at the α-position to direct the lithiation. acs.org Computational and NMR studies have provided insights into the regiodivergent outcomes of these reactions. acs.org Recent research has also explored the α-lithiation of N-protected 2-azetine, an unsaturated analog, allowing for the synthesis of 2-substituted 2-azetines. nih.gov
Organometallic reagents, particularly Grignard reagents, are widely used for the formation of carbon-carbon bonds. In azetidine chemistry, they can be employed in several ways, including the arylation of iodo-azetidines and the synthesis of NH-azetidines from oximes. acs.orgresearchgate.net Iron- and cobalt-catalyzed cross-coupling reactions between 3-iodo-azetidines and various (hetero)aryl Grignard reagents have been shown to be efficient and chemoselective. acs.org
A titanium-mediated synthesis of spirocyclic NH-azetidines from oxime ethers and alkyl Grignard reagents has also been reported. rsc.orgresearchgate.net This reaction is proposed to proceed through a Kulinkovich-type mechanism. rsc.org The reaction of Grignard reagents with azetidine derivatives can be performed under standard anhydrous conditions in solvents like ether or THF. google.com These methods provide access to a diverse range of functionalized azetidines that are valuable in medicinal chemistry. researchgate.net
Derivatization via Sulfonyl Fluorides (deFS and SuFEx pathways)
Recently, azetidine sulfonyl fluorides (ASFs) have emerged as versatile reagents for the synthesis of 3-aryl-3-substituted azetidines. nih.govacs.org These compounds can undergo a defluorosulfonylation (deFS) reaction, where they act as precursors to carbocations under mild thermal conditions. nih.govnih.gov These reactive intermediates can then be coupled with a broad range of nucleophiles. nih.gov This deFS pathway offers an attractive alternative to other methods for synthesizing substituted azetidines. nih.gov
In addition to the deFS pathway, ASFs can also participate in Sulfur-Fluoride Exchange (SuFEx) reactions. acs.orgnih.gov SuFEx is a "click chemistry" process that involves the reaction of a sulfonyl fluoride (B91410) with a nucleophile to form a stable S(VI) derivative, such as a sulfonamide or sulfonate ester. acs.orgmonash.edu This pathway has been demonstrated with alkoxides, showcasing the potential for conjugating azetidines with complex molecules. acs.orgnih.gov The development of both deFS and SuFEx methodologies with ASFs provides a powerful and divergent platform for the synthesis of novel azetidine-containing compounds for drug discovery. nih.govnih.gov
| Pathway | Description | Key Features |
| deFS | Defluorosulfonylation, where azetidine sulfonyl fluorides act as carbocation precursors. | Activated under mild thermal conditions; couples with a broad range of nucleophiles. nih.govnih.gov |
| SuFEx | Sulfur-Fluoride Exchange, a click chemistry reaction to form stable S(VI) derivatives. | Forms stable linkages; demonstrated with alkoxides for conjugation. acs.orgnih.govmonash.edu |
Stereoselective and Diastereoselective Synthesis
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and diastereoselective methods for the synthesis of substituted azetidines is of paramount importance.
Significant progress has been made in controlling the chirality and stereoisomer formation in azetidine synthesis. Gold-catalyzed intermolecular oxidation of alkynes has been utilized for a flexible and stereoselective synthesis of azetidin-3-ones. nih.gov This method allows for the preparation of chiral azetidin-3-ones from readily accessible chiral N-propargylsulfonamides with excellent enantiomeric excess. nih.gov
Another approach involves the α-lithiation and electrophile trapping of N-thiopivaloylazetidin-3-ol, which provides access to 2-substituted 3-hydroxyazetidines with generally good trans-diastereoselectivity. nih.govacs.org Deuterium labeling studies have provided insights into the stereochemical course of this reaction. nih.govacs.org Furthermore, iodine-mediated cyclization of homoallyl amines has been shown to deliver cis-2,4-azetidines through a 4-exo trig cyclization with complete stereocontrol. nih.gov
Lanthanide-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has also been developed for the synthesis of azetidines, proceeding in high yields and tolerating various functional groups. nih.govfrontiersin.org The desymmetrization of meso-azetidines using chiral phosphoric acid catalysis represents another strategy for accessing chiral azetidines. nih.gov DFT studies have been employed to understand the origins of selectivity in these reactions. nih.gov These diverse methodologies provide a powerful toolkit for the synthesis of enantioenriched azetidine derivatives for various applications.
Regioselectivity Considerations
In the synthesis of this compound and its analogs, regioselectivity is a critical factor that dictates the precise formation of the desired constitutional isomer. The control of regioselectivity is particularly important in reactions involving unsymmetrical intermediates, where a nucleophile can attack at multiple positions. Key synthetic strategies where regioselectivity is paramount include intramolecular cyclizations and nucleophilic ring-opening reactions. magtech.com.cnresearchgate.net
One prominent method for constructing the azetidine ring is through the intramolecular aminolysis of epoxy amines. nih.govfrontiersin.org In this approach, the regioselectivity of the ring-closing step, where the amine attacks the epoxide, determines the final structure. For instance, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown to proceed with high regioselectivity. nih.govfrontiersin.org The catalyst promotes a C3-selective intramolecular aminolysis, leading to the formation of the desired azetidine ring system. frontiersin.org This selectivity is influenced by the coordination of the lanthanide (III) catalyst with the substrate. nih.gov The reaction tolerates various substituents on the nitrogen atom, including electron-rich and electron-deficient benzyl groups, which is relevant for the synthesis of analogs of this compound. nih.govfrontiersin.org
Another strategy involves the formation of the azetidine ring from substituted oxiranes. A two-step method for the synthesis of 2-arylazetidines from benzylaminomethyl-oxiranes demonstrates exclusive regioselectivity. acs.orgsemanticscholar.org In the key ring-forming step, a superbase (such as a mixture of lithium diisopropylamide and potassium tert-butoxide) is used to deprotonate the benzylic position, which then undergoes an intramolecular nucleophilic attack on the oxirane ring. acs.org This reaction proceeds exclusively at the benzylic position, preventing the formation of alternative cyclic products and yielding the desired 2-substituted azetidine. acs.org
The regioselectivity of ring-opening reactions of azetidines is also a significant consideration, particularly when functionalizing a pre-existing azetidine core. magtech.com.cn In nucleophilic ring-opening reactions, the regioselectivity is heavily influenced by both electronic and steric effects of the substituents on the azetidine ring. magtech.com.cn For azetidinium ions, nucleophilic attack generally occurs at the less substituted carbon atom adjacent to the nitrogen, a preference governed by steric hindrance. magtech.com.cn However, electronic factors can override steric effects. For example, nucleophiles tend to attack carbon atoms adjacent to nitrogen that are attached to aryl, allyl, or acyl groups. magtech.com.cn A transition-metal-free catalytic method for the ring-opening of azetidines using organotrifluoroborate salts has been shown to provide products with complete regioselectivity. organic-chemistry.org
The table below summarizes regioselectivity in different synthetic approaches to azetidines.
| Synthetic Method | Key Intermediate | Controlling Factors | Regioselective Outcome | Reference |
| Intramolecular Aminolysis | cis-3,4-Epoxy amine | Lewis acid catalyst (La(OTf)₃) coordination | C3-attack by amine on epoxide | nih.govfrontiersin.org |
| Intramolecular Cyclization | Benzylaminomethyl-oxirane | Kinetically controlled deprotonation at benzylic position | Exclusive formation of 2-arylazetidine | acs.org |
| Nucleophilic Ring-Opening | Unsymmetric azetidinium ion | Steric hindrance, electronic effects of substituents | Attack at less substituted carbon or at activated positions (e.g., benzylic) | magtech.com.cn |
| Catalytic Ring-Opening | Azetidine | Cooperative Brønsted/Lewis acid catalysis | Complete regioselectivity with organotrifluoroborates | organic-chemistry.org |
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgamazonaws.com This process involves breaking down the target molecule into precursor structures, known as synthons, through a series of "disconnections" that correspond to reliable chemical reactions. scitepress.orgucoz.com
The target molecule is This compound .
Figure 1: Target Molecule
A primary disconnection strategy for amines is to break the carbon-nitrogen (C-N) bond, as this corresponds to well-established synthetic reactions like nucleophilic substitution or reductive amination. amazonaws.com
Disconnection 1: C(benzyl)-N Bond
The most logical first disconnection is the bond between the benzylic carbon and the azetidine nitrogen.
Transform: C-N Alkylation
Synthons: This disconnection yields an azetidine nucleophile (or its synthetic equivalent) and a 4-fluorobenzyl electrophile.
Synthetic Equivalents: The synthetic equivalents for these synthons are azetidine itself and 1-(bromomethyl)-4-fluorobenzene (or 4-fluorobenzyl bromide).
Retrosynthetic Scheme 1:
This retrosynthesis leads to two readily available precursors. The forward synthesis would involve the N-alkylation of azetidine with 4-fluorobenzyl bromide, a standard Sₙ2 reaction.
Disconnection 2: C(ring)-N Bond
An alternative disconnection involves breaking one of the C-N bonds within the azetidine ring itself. This approach considers the formation of the four-membered ring as a key step. magtech.com.cn This strategy leads to an acyclic precursor.
Transform: Intramolecular Nucleophilic Substitution
Synthons: This disconnection generates a precursor with a nucleophilic amine and an electrophilic carbon center separated by a three-carbon chain.
Synthetic Equivalent: A suitable precursor would be N-(4-fluorobenzyl)-3-halopropan-1-amine , such as 3-chloro-N-(4-fluorobenzyl)propan-1-amine .
Retrosynthetic Scheme 2:
The forward synthesis would involve an intramolecular cyclization of this precursor, typically promoted by a base, to form the azetidine ring. This precursor can be further disconnected. Breaking the C(benzyl)-N bond leads back to 4-fluorobenzylamine and 1-bromo-3-chloropropane , both of which are common starting materials.
This analysis provides two viable synthetic routes starting from simple, commercially available compounds, demonstrating the power of retrosynthesis in planning the construction of the target molecule. wikipedia.orgucoz.com
Chemical Reactivity and Transformations of 1 4 Fluorobenzyl Azetidine Derivatives
Ring-Opening Reactions and Rearrangements
The significant ring strain of azetidines, estimated to be around 25.4 kcal/mol, is a primary driver for their reactivity, making them prone to reactions that relieve this strain. rsc.org This inherent strain, while less than that of aziridines, renders the azetidine (B1206935) ring susceptible to cleavage under appropriate conditions. rsc.org
Strain-Release Ring Opening
The relief of ring strain is a powerful thermodynamic driving force for the ring-opening of azetidines. This can be initiated by various reagents and conditions, leading to the formation of more stable, acyclic structures.
One common method involves nucleophilic attack. Azetidines can undergo nucleophilic ring-opening reactions with various nucleophiles, often facilitated by Lewis acids. rsc.orggacariyalur.ac.in For instance, the reaction of azetidines with chloroformates can result in either dealkylation or the formation of a ring-opened γ-chloroamine, which can subsequently cyclize to an oxazinanone. acs.org The outcome of such reactions is influenced by the nature of the chloroformate and the reaction conditions. acs.org
Arylboronic acids, in the presence of a copper catalyst, can also induce the ring-opening cross-coupling of 1,2-oxazetidines, which act as formaldimine precursors in this transformation. rsc.org Furthermore, the ring-opening of activated aziridines with arenes and heteroarenes can be initiated by a catalytic amount of an aminium radical-cation salt, leading to 2,2-diarylethylamines. acs.org
The presence of an electron-withdrawing group on the nitrogen, such as a sulfonyl group, can activate the azetidine ring towards nucleophilic attack. rsc.org This activation facilitates the ring-opening by stabilizing the resulting negative charge on the nitrogen. rsc.org Theoretical studies have also shown that one-electron reduction can dramatically facilitate the ring opening of the azetidine heterocycle. nih.govresearchgate.net This is a key step in proposed mechanisms for DNA repair involving azetidine intermediates. nih.govresearchgate.net
| Reagent/Condition | Product Type | Reference |
| Nucleophiles (with Lewis Acid) | Ring-opened amines | rsc.orggacariyalur.ac.in |
| Chloroformates | γ-chloroamines or dealkylated azetidines | acs.org |
| Arylboronic acids (with Cu catalyst) | Aminomethylation products | rsc.org |
| One-electron reduction | Ring-opened radical anion | nih.govresearchgate.net |
Isomerization Pathways (e.g., Azetidine to Pyrrolidine)
Azetidines can undergo rearrangement to form the thermodynamically more stable five-membered pyrrolidine (B122466) ring. bham.ac.uk This isomerization is often observed under thermal conditions or in the presence of acid catalysts. bham.ac.ukrsc.orgresearchgate.net
For example, the iodine-mediated cyclization of homoallylamines at room temperature can yield cis-2,4-disubstituted azetidines. nih.gov Upon heating, these iodo-azetidines can isomerize to the corresponding cis-pyrrolidines with complete stereocontrol. rsc.orgnih.gov This rearrangement is believed to proceed through an aziridinium (B1262131) ion intermediate. rsc.orgresearchgate.net The temperature of the reaction can be a critical factor; in some cases, a slight increase in temperature can switch the reaction outcome from predominantly azetidine formation to the formation of the isomerized pyrrolidine derivative. rsc.orgresearchgate.net
Lewis acids can also promote the ring expansion of azetidines. For instance, treatment of azetidine-2-carboxaldehyde acetals with chloroalane can lead to the formation of 2,3,4-substituted pyrrolidines. bham.ac.uk
| Condition | Product | Reference |
| Heat | Pyrrolidine | rsc.orgnih.gov |
| Acid Catalysis | Pyrrolidine | bham.ac.uk |
| Lewis Acids (e.g., chloroalane) | Substituted Pyrrolidines | bham.ac.uk |
Functional Group Interconversions on the Azetidine Ring
Beyond ring-opening and rearrangement, the azetidine scaffold allows for a range of functional group interconversions, enabling the synthesis of diverse derivatives.
Oxidation and Reduction Pathways
The azetidine ring can undergo both oxidation and reduction. The reduction of azetidin-2-ones (β-lactams) is a widely used method for the synthesis of azetidines. acs.org Reagents such as diborane, lithium aluminum hydride (LiAlH₄), and alanes are effective for this transformation, typically proceeding with retention of stereochemistry. acs.org
Oxidation of the nitrogen atom in N-substituted azetidines can lead to the formation of azetidine N-oxides. For instance, N-benzylazetidine-2-carboxylic acid can be oxidized with m-chloroperoxybenzoic acid (MCPBA) to yield the corresponding N-oxide. psu.edu The stability of these N-oxides can be influenced by intramolecular hydrogen bonding. psu.edu Theoretical studies suggest that oxidation can decrease the energy barrier for ring-opening, although the process may be slow. nih.govresearchgate.net
Nucleophilic Substitutions
The azetidine ring can be functionalized through nucleophilic substitution reactions. For example, the iodine in 2-(iodomethyl)azetidine derivatives, formed from the iodocyclization of homoallylamines, can be displaced by primary and secondary amines to yield stable methylamino azetidine derivatives. rsc.org Intramolecular nucleophilic substitution is a common strategy for the synthesis of the azetidine ring itself, where a nitrogen atom displaces a leaving group on a γ-carbon. researchgate.netnih.gov
N-Functionalization and Protecting Group Strategies
The nitrogen atom of the azetidine ring is a key site for functionalization and for the introduction of protecting groups that can influence the ring's reactivity. The 4-fluorobenzyl group in the title compound serves as an N-substituent that can be manipulated.
Strategies for N-functionalization often involve the removal of a protecting group followed by the introduction of a new substituent. For instance, N-Boc protected azetidines can be deprotected and subsequently N-arylated using methods like the Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr). uni-muenchen.de
The choice of the N-protecting group is crucial as it can direct the regioselectivity of reactions. For example, an electron-withdrawing group like tert-butoxycarbonyl (Boc) or a sulfonyl group on the nitrogen facilitates α-lithiation, allowing for the introduction of substituents at the C2 position. mdpi.com In contrast, an electron-donating group on the nitrogen can promote aromatic lithiation on an N-aryl substituent. mdpi.com
The tert-butoxythiocarbonyl (Botc) group has been identified as an effective activating group for α-lithiation of azetidine, similar to the thiopivaloyl group, but with the advantage of being removable under milder acidic or thermal conditions. acs.org The 2-(trimethylsilyl)ethanesulfonyl (SES) group is another stable protecting group that can be removed under relatively mild conditions using fluoride (B91410) sources. orgsyn.org This group has been utilized in the synthesis of L-azetidine-2-carboxylic acid. orgsyn.org
In the context of peptide chemistry, the azetidine nitrogen within a macrocyclic peptide can be chemoselectively deprotected and substituted, allowing for late-stage functionalization. nih.govresearchgate.net
| Protecting Group | Key Feature | Deprotection Condition | Reference |
| tert-Butoxycarbonyl (Boc) | Directs α-lithiation | Acidic conditions | mdpi.com |
| tert-Butoxythiocarbonyl (Botc) | Facilitates α-lithiation, milder deprotection than thiopivaloyl | Mild acid or thermal conditions | acs.org |
| 2-(trimethylsilyl)ethanesulfonyl (SES) | Stable, mild deprotection | Fluoride source (e.g., TBAF, CsF) | orgsyn.org |
C-Functionalization of the Azetidine Ring and Fluorobenzyl Moiety
The modification of the carbon framework of 1-(4-fluorobenzyl)azetidine is a key strategy for developing new chemical entities. Functionalization can be directed towards the strained azetidine ring or the appended fluorobenzyl moiety, with each site offering unique opportunities for structural diversification.
The C-H bonds of the azetidine ring, particularly at the C3 position, are common targets for functionalization. The inherent ring strain of the azetidine nucleus influences its reactivity, making it more susceptible to certain transformations compared to less strained five- or six-membered rings. rsc.org
One prominent method for C3-functionalization is through the generation of an organolithium intermediate followed by quenching with an electrophile. While direct deprotonation at C3 is challenging due to the higher acidity of the C2 protons adjacent to the nitrogen atom, a lithium/iodine exchange reaction provides a viable route. For instance, N-Boc-3-iodoazetidine can be treated with an alkyllithium reagent, such as hexyllithium (HexLi), to generate the C3-lithiated species, which can then be trapped by various electrophiles like benzophenone.
Another powerful technique is the palladium-catalyzed C(sp³)–H arylation. nih.gov This method allows for the direct formation of a carbon-carbon bond at the C3 position. The reaction typically requires a directing group attached to the azetidine nitrogen to guide the palladium catalyst to the specific C-H bond. For example, using a combination of a palladium(II) catalyst and an oxidant, the C3-position of an N-protected azetidine can be arylated with various aryl iodides. nih.gov This approach has been successfully applied to synthesize stereochemically defined 2,3-disubstituted azetidines. nih.gov
Strain-release reactions of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) offer another pathway to functionalized azetidines. rsc.orguni-muenchen.de The nucleophilic addition of organometallic reagents to ABBs, often catalyzed by transition metals like copper, results in the opening of the bicyclic system to yield a C3-substituted azetidine ring. rsc.org This multicomponent strategy enables the introduction of a quaternary carbon center at the C3-position. rsc.org
| Reaction Type | Reagents & Conditions | Position Functionalized | Product Type | Ref. |
| Lithiation/Electrophile Trapping | 1) HexLi, CPME, -50 °C2) Electrophile (e.g., Ph₂CO) | Azetidine C3 | C3-substituted azetidine | |
| Pd-Catalyzed C-H Arylation | Pd(OAc)₂, AgOAc, Aryl Iodide, 110 °C | Azetidine C3 | C3-Aryl azetidine | nih.gov |
| Strain-Release Functionalization | Azabicyclo[1.1.0]butane, Organocuprate, Electrophile | Azetidine C3 | C3-substituted azetidine | rsc.org |
| Directed ortho-Lithiation | s-BuLi, TMEDA, THF, -78 °C | Fluorobenzyl C3' | C3'-substituted derivative | researchgate.net |
This table presents examples of C-functionalization reactions applicable to the this compound scaffold.
The fluorobenzyl group also presents sites for C-functionalization, primarily on the aromatic ring. The azetidine ring itself can act as a directing group in metalation reactions. In a process known as directed ortho-metalation, an organolithium reagent like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), can selectively deprotonate the aromatic ring at the position ortho to the benzylic carbon (the C3' position). researchgate.net The resulting aryllithium intermediate can be trapped with a range of electrophiles to introduce new substituents.
The fluorine atom at the C4' position influences the electronic properties of the aromatic ring, but the directing effect of the proximal azetidinyl-methyl group typically dominates in ortho-lithiation reactions. This provides a regioselective method for elaborating the structure of the fluorobenzyl moiety.
Catalyst-Dependent Reactivity and Selectivity
The outcome of functionalization reactions on this compound derivatives is highly dependent on the choice of catalyst. Catalysts not only accelerate reaction rates but also govern the chemo-, regio-, and stereoselectivity of the transformation.
Palladium catalysts are exceptionally versatile for C-H functionalization and cross-coupling reactions. snnu.edu.cnnih.govrsc.org In the context of C3-arylation of the azetidine ring, a Pd(II)/Pd(IV) catalytic cycle is often proposed. rsc.org The reaction is initiated by a ligand-directed C-H activation to form a cyclopalladated Pd(II) intermediate. nih.gov This intermediate is then oxidized to a Pd(IV) species, which subsequently undergoes reductive elimination to form the C-C bond and regenerate the active catalyst. The choice of oxidant, such as silver acetate (B1210297) (AgOAc), is critical for the efficiency of this process. nih.gov The ligands on the palladium center also play a crucial role in the stability and reactivity of the catalytic intermediates.
Copper catalysts are frequently employed in strain-release reactions and cycloadditions. researchgate.netnih.gov For example, the allylation of azabicyclo[1.1.0]butanes can be achieved through a dual copper/photoredox catalysis system, demonstrating the ability of copper to mediate the formation of radical intermediates for C-C bond formation. rsc.org In asymmetric synthesis, chiral ligands are used in conjunction with a copper(I) source, such as Cu(MeCN)₄PF₆, to induce enantioselectivity in cycloaddition reactions, leading to the formation of chiral azetidine derivatives. nih.gov The catalyst system's components, including the specific copper salt and the structure of the chiral ligand, are fine-tuned to maximize both yield and stereocontrol.
While not catalysts in the traditional sense, the type and stoichiometry of strong bases and organolithium reagents are critical for selective deprotonation. The use of a superbase, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDA-KOR), can favor deprotonation at the benzylic position of an N-benzyl group for subsequent cyclization reactions. acs.org In contrast, alkyllithium reagents like n-butyllithium or hexyllithium are effective for lithium-halogen exchange reactions without significant side reactions, provided conditions like temperature and solvent are carefully controlled. mt.com The addition of chelating agents like TMEDA can modify the aggregation state and reactivity of organolithium reagents, enhancing their basicity and directing functionalization to specific sites. numberanalytics.com
| Catalyst System | Reaction Type | Selectivity Control | Example Substrate/Product | Ref. |
| Pd(OAc)₂ / AgOAc | C(sp³)-H Arylation | Regioselectivity at azetidine C3 | N-protected azetidine → 3-Aryl-azetidine | nih.gov |
| Cu(I) / Chiral Ligand | [3+1] Cycloaddition | Enantioselectivity | Enoldiazoacetate + Imido ylide → Chiral azetine | nih.gov |
| LiDA-KOR Superbase | Deprotonation/Cyclization | Site-selectivity (Benzylic vs. other C-H) | N-benzyl oxirane → 2-Arylazetidine | acs.org |
| HexLi / -50 °C | Li/I Exchange | Chemoselectivity (Exchange vs. Deprotonation) | 3-Iodoazetidine → 3-Lithioazetidine |
This table illustrates how different catalysts and reagents direct the selectivity of transformations on azetidine precursors.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
One-dimensional NMR experiments for various nuclei (¹H, ¹³C, ¹⁵N, and ¹⁹F) are fundamental for the structural assignment of 1-(4-Fluorobenzyl)azetidine. Each spectrum provides unique and complementary information.
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the 4-fluorobenzyl group, the benzylic methylene (B1212753) protons, and the two sets of methylene protons on the azetidine (B1206935) ring. The aromatic region typically displays a characteristic AA'BB' system due to the para-substitution.
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. In a proton-decoupled spectrum, each unique carbon appears as a singlet. libretexts.org The spectrum for this compound would show signals for the four distinct carbons of the 4-fluorophenyl ring, the benzylic carbon, and the two different carbons of the azetidine ring. The carbon attached to the fluorine atom exhibits a large coupling constant (¹JC-F). libretexts.org
The ¹⁵N NMR spectrum provides direct information about the chemical environment of the nitrogen atom. For N-substituted azetidines, the nitrogen signal is expected to appear in a characteristic upfield region. researchgate.netbeilstein-journals.org The chemical shift is sensitive to the nature of the substituent on the nitrogen atom.
The ¹⁹F NMR spectrum is highly specific for identifying and quantifying fluorine-containing compounds. azom.com It typically shows a single resonance for the fluorine atom on the phenyl ring, with its chemical shift providing confirmation of the electronic environment. azom.comicpms.cz
Predicted NMR Data for this compound The following data is predicted based on the analysis of structurally similar compounds, including N-benzylazetidine and various 4-fluorobenzyl derivatives.
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.25 | Doublet of doublets | 2H | Aromatic H (ortho to F) |
| ~7.00 | Doublet of doublets | 2H | Aromatic H (meta to F) |
| ~3.55 | Singlet | 2H | Benzylic CH₂ |
| ~3.20 | Triplet | 4H | Azetidine CH₂ (C2, C4) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |
| ~135 (d) | Aromatic C (ipso) |
| ~130 (d) | Aromatic CH (ortho to F) |
| ~115 (d) | Aromatic CH (meta to F) |
| ~63 | Benzylic CH₂ |
| ~55 | Azetidine CH₂ (C2, C4) |
¹⁵N & ¹⁹F NMR
| Nucleus | Predicted Chemical Shift (δ) ppm |
|---|---|
| ¹⁵N | ~ -320 to -350 |
Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show a correlation between the two different methylene proton environments within the azetidine ring (H-2/H-4 and H-3), confirming the ring structure.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached. This technique allows for the unambiguous assignment of each carbon signal based on the known assignment of its attached proton. For instance, the benzylic proton signal at ~3.55 ppm would correlate with the carbon signal at ~63 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is invaluable for connecting different fragments of the molecule. Key HMBC correlations would include:
The benzylic protons (~3.55 ppm) to the ipso-carbon of the phenyl ring and to the C2/C4 carbons of the azetidine ring.
The azetidine H-2/H-4 protons (~3.20 ppm) to the benzylic carbon.
The aromatic protons to adjacent and more distant aromatic carbons, helping to confirm the substitution pattern. beilstein-journals.org
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, often to within a few parts per million. This precision allows for the determination of the elemental composition and thus the molecular formula of a compound. For this compound (C₁₀H₁₂FN), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the formula.
Predicted HRMS Data
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₃FN⁺ | 166.1027 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is extremely sensitive and selective, making it ideal for monitoring the progress of a synthesis reaction by detecting the consumption of reactants and the formation of the product in a complex mixture.
In the analysis of this compound, a primary fragmentation pathway in the mass spectrometer would likely involve the cleavage of the benzylic C-N bond. This would result in two major characteristic fragment ions: the 4-fluorobenzyl cation (m/z 109) and the protonated azetidine ring. The detection and monitoring of the parent ion (e.g., m/z 166 for [M+H]⁺) and its specific fragments provide a robust method for quantification and confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups.
The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050-3000 | C-H Stretch | Aromatic |
| ~2950-2800 | C-H Stretch | Aliphatic (CH₂) |
| ~1605, ~1510 | C=C Stretch | Aromatic Ring |
| ~1220 | C-F Stretch | Aryl-Fluoride |
The presence of bands for aromatic C-H and C=C stretching confirms the phenyl group. The aliphatic C-H stretching bands indicate the benzyl (B1604629) and azetidine methylene groups. The strong absorption around 1220 cm⁻¹ is a key indicator of the C-F bond, and the C-N stretching frequency confirms the tertiary amine linkage.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, dihedral angles, and the absolute stereochemistry of chiral centers. While a specific crystallographic study for this compound is not detailed in the available literature, analysis of closely related azetidine derivatives demonstrates the power of this technique.
For instance, X-ray crystallography performed on derivatives such as 3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one has been used to resolve its bond angles, dihedral angles, and crystal packing, identifying a monoclinic P2₁/c space group. In other complex systems incorporating an azetidine ring, co-crystallization with target proteins helps to confirm the binding pose and orientation of the molecule within an active site. The structural data obtained from X-ray analysis is invaluable for computational modeling and understanding structure-activity relationships (SAR). evitachem.com For a molecule like this compound, a crystallographic analysis would confirm the puckering of the four-membered azetidine ring and the spatial orientation of the 4-fluorobenzyl substituent relative to the heterocyclic core.
Chromatographic Techniques for Purification and Analysis
Chromatography is an indispensable tool in synthetic chemistry for the separation, purification, and analysis of reaction mixtures. The choice of chromatographic technique depends on the scale of the separation and the required level of purity.
Column chromatography is the most common method for purifying synthetic compounds on a preparative scale. semanticscholar.org In the synthesis of azetidine derivatives, column chromatography is routinely used to isolate the desired product from unreacted starting materials, reagents, and byproducts. semanticscholar.orgacs.orgrsc.org The process involves passing a solution of the crude product through a column packed with a solid adsorbent (stationary phase), most commonly silica (B1680970) gel. semanticscholar.orgacs.orgrsc.orgmdpi.com A solvent or a mixture of solvents (mobile phase) is used to elute the compounds from the column at different rates based on their polarity, allowing for effective separation. umass.edu
Purification of various azetidine-based compounds has been successfully achieved using this method. acs.orgmdpi.com The selection of the mobile phase is critical and is often a gradient system, such as ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol (B129727), to ensure optimal separation. acs.orgmdpi.com
Table 1: Examples of Column Chromatography Conditions for Azetidine Derivatives
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
| N-substituted oxiranes (azetidine precursors) | Silica Gel | 10–40% Ethyl Acetate in Hexane | semanticscholar.orgacs.org |
| Spirocyclic azetidines | Silica Gel | 10:1 Dichloromethane-Methanol | mdpi.com |
| 1,3-disubstituted azetidines | Silica Gel | 98:2 to 8.5:1.5 Hexane/Ethyl Acetate | rsc.org |
| Azetidinone impurities | Silica Gel | Not specified | nih.gov |
| General azetidine derivatives | Silica Gel | Ethyl Acetate/Hexane |
Thin-Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique used primarily to monitor the progress of a chemical reaction and to quickly assess the purity of a sample. umass.edursc.org It operates on the same principle of separation as column chromatography but on a smaller scale. globalresearchonline.net A small spot of the sample solution is applied to a plate coated with a thin layer of an adsorbent, typically silica gel. umass.edursc.org The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system. rsc.orgglobalresearchonline.net As the solvent ascends the plate via capillary action, it separates the components of the spotted mixture. umass.edu
The separated spots are visualized, often using ultraviolet (UV) light, under which compounds that absorb UV light appear as dark spots on a fluorescent background. umass.edursc.org Alternatively, chemical staining agents like iodine vapor can be used to render the spots visible. umass.edursc.org The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds. rsc.org For azetidine derivatives, TLC is crucial for determining reaction completion and selecting an appropriate solvent system for subsequent purification by column chromatography. ijper.org
Table 2: TLC Parameters for Analysis of Related Azetidine Compounds
| Compound Type | Solvent System (Mobile Phase) | Visualization Method | Rf Value | Reference |
| Complex azetidine derivative | 9:1 Dichloromethane:Methanol | UV light | 0.3–0.5 | |
| Azetidine derived from phenyl urea | 9:1 Chloroform:Methanol | Not specified | 0.87 | ijper.org |
| General organic compounds | Ethyl Ethanoate:Cyclohexane | UV light, Iodine | Not specified | rsc.org |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov It provides higher resolution, greater sensitivity, and faster analysis times compared to standard column chromatography. HPLC is particularly valuable for determining the purity of a final compound and quantifying trace-level impurities. nih.gov
In the context of pharmaceutical development involving azetidine structures, reverse-phase HPLC is commonly employed. nih.gov In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol and water. nih.gov Compounds are detected as they elute from the column, typically by a UV detector set at a specific wavelength. nih.gov Studies on related compounds have demonstrated the ability of HPLC to quantify purity to levels greater than 95% and to detect process-related impurities at concentrations as low as 0.05%. nih.govnih.gov For this compound, HPLC would be the standard method for final purity assessment in a research or quality control setting.
Table 3: HPLC Conditions for Analysis of Azetidine-Related Compounds
| Compound Class | Column Type | Mobile Phase | Detection | Purpose | Reference |
| Azetidine-carboxylate MAGL inhibitors | Cosmosil C18 | 75:25 Methanol/Water | UV (254 nm) | Purity determination (>95%) | nih.gov |
| Complex benzothiazole-azetidine | C18 | Not specified | UV (254 nm) | Quantify purity (>95%) | |
| Ezetimibe (azetidinone) | Not specified | Not specified | Not specified | Detection of impurities (0.05-0.8%) | nih.gov |
| tert-Butyl azetidine-1-carboxylate | Not specified | Water and Acetonitrile | Not specified | Preparative purification | acs.org |
Computational and Theoretical Investigations of 1 4 Fluorobenzyl Azetidine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a chemical system.
Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of 1-(4-Fluorobenzyl)azetidine. materialscloud.org DFT calculations are frequently used to predict minimum energy conformations (geometries) and the relative energies of different isomers and conformers. acs.org
Research on related azetidine (B1206935) systems has employed various DFT functionals to achieve reliable results. For instance, the M06-2X functional, combined with basis sets like 6-31G(d,p), has been effectively used to explore reaction mechanisms and dimerization energies of the core azetidine ring. arkat-usa.org In studies on the synthesis of spiro[azetidine-2,3′-indoline]-2′,4-diones involving a 1-(4-fluorophenyl) moiety, the PBE functional was used for geometry optimization and vibrational frequency analysis. nih.gov These calculations provide crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
The energetics of reactions, such as the heat of formation and activation energies, are also key outputs of DFT studies. nih.govarxiv.org By comparing the energies of reactants, transition states, and products, chemists can predict the thermodynamic and kinetic feasibility of a reaction pathway. acs.orgresearchgate.net The goal of these calculations is often to achieve "chemical accuracy," which is typically defined as being within 1 kcal/mol of experimental values. materialscloud.org
| Computational Task | DFT Functional/Method | Basis Set | Derived Information | Reference Example |
|---|---|---|---|---|
| Reaction Mechanism | M06-2X | 6-31G(d,p) | Activation barriers, reaction energies | Azetidine dimerization study arkat-usa.org |
| Geometry Optimization | PBE | 3ζ | Optimized bond lengths and angles | Spiroazetidine synthesis nih.gov |
| Conformational Analysis | B3LYP / WB97XD | 6-311++G(d,p) | Stable conformer energies, structural parameters | Piperidine and benzoxazole (B165842) derivatives researchgate.net |
| Energetic Materials Analysis | M06-2X | 6-311G(d,p) | Heats of formation, molecular stability | Polycyclic azetidine-triazole compounds nih.gov |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. acs.orgresearchgate.net While often more computationally demanding than DFT, they are crucial for benchmarking and for situations where DFT may be inadequate.
These methods are fundamental for elucidating the electronic structure of a molecule. They provide detailed information about molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that helps to characterize the chemical reactivity and stability of a molecule. researchgate.net For instance, a smaller HOMO-LUMO gap generally implies higher reactivity. Ab initio calculations have been used to determine the geometries and heats of formation for the core azetidine ring, providing a foundational understanding of its electronic properties. researchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate steps of a chemical reaction. rsc.org For azetidine systems, this involves modeling the transformation of reactants into products through high-energy transition states.
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms that is fleetingly formed as reactants convert to products. Identifying the structure and energy of a TS is paramount to understanding a reaction's kinetics. DFT calculations are widely used to locate and characterize these transition states. nih.govacs.org
For example, in the synthesis of 2-arylazetidines from oxiranes, DFT calculations at the M06-2X/6-31G(d,p) level were used to model the four possible reaction pathways and their corresponding transition states. acs.orgresearchgate.net Similarly, in the La(OTf)₃-catalyzed aminolysis of epoxy amines to form azetidines, calculations were performed to find the transition states for the formation of both the desired azetidine and the competing pyrrolidine (B122466) byproduct. frontiersin.org The energy of the TS determines the activation energy barrier of the reaction; a lower barrier indicates a faster, more kinetically favorable reaction.
Computational modeling is particularly powerful in explaining and predicting reaction selectivity (chemo-, regio-, and stereoselectivity). Baldwin's rules are a set of qualitative guidelines that predict the relative favorability of different ring-closing reactions. wikipedia.org However, computational chemistry can provide a quantitative explanation for these empirical rules.
A significant computational study on the synthesis of azetidines provided a quantum chemical explanation for the observed regioselectivity, which sometimes appears to contravene expectations. acs.orgnih.gov The reaction to form an azetidine (a 4-exo-tet cyclization) competes with the formation of a five-membered pyrrolidine (a 5-endo-tet cyclization). acs.orgnih.gov While the pyrrolidine is thermodynamically more stable, calculations revealed that the activation energy for the formation of the four-membered azetidine ring was kinetically favored. acs.orgresearchgate.netnih.gov
The calculations showed that the transition state leading to the azetidine product was lower in energy than the one leading to the pyrrolidine. acs.orgnih.gov This kinetic control explains the high regio- and diastereoselectivity observed experimentally, demonstrating how computational modeling can rationalize complex reaction outcomes and refine principles like Baldwin's Rules. acs.orgwikipedia.orgnih.gov
| Reaction System | Computational Goal | Key Finding | Reference |
|---|---|---|---|
| Ring-closure of metalated benzylaminomethyloxirane | Explain azetidine vs. pyrrolidine formation | The transition state for 4-exo-tet cyclization (azetidine) is kinetically favored over the 5-endo-tet pathway (pyrrolidine). | acs.orgnih.gov |
| La(OTf)₃-catalyzed aminolysis of epoxy amines | Explain regioselectivity | Calculations showed the transition state energy for azetidine formation is lower than for pyrrolidine formation in the presence of the catalyst. | frontiersin.org |
| Staudinger cycloaddition to form spiroazetidines | Elucidate reaction mechanism | Transition state searches and Intrinsic Reaction Coordinate (IRC) calculations confirmed the proposed pathway. | nih.gov |
Molecular Dynamics Simulations
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements and dynamic behavior of atoms and molecules over time. MD simulations can provide insights into conformational changes, solvent effects, and the stability of molecular complexes.
In a relevant study, MD simulations were performed on a compound containing a 4-fluorobenzyl group to understand its interaction and stability within the binding site of the tyrosinase enzyme. nih.gov Key metrics from such simulations include:
Root Mean Square Deviation (RMSD): This value measures the average deviation of a protein or ligand from a reference structure over time. A low and stable RMSD value suggests that the molecule has reached equilibrium and forms a stable complex. nih.gov
Root Mean Square Fluctuation (RMSF): This metric indicates the fluctuation of individual atoms or residues around their average positions. High RMSF values point to regions of high flexibility, whereas low values indicate parts of the molecule that are more constrained, often due to strong intermolecular interactions. nih.gov
In the aforementioned study, the 4-fluorobenzyl moiety of the ligand exhibited higher fluctuation compared to the core of the molecule, indicating greater motional freedom in that region of the binding pocket. nih.gov Such simulations are invaluable for understanding how a molecule like this compound might behave in a dynamic biological environment.
| Simulation System | Analysis Metric | Finding | Reference |
|---|---|---|---|
| Kojic acid derivative with 4-fluorobenzyl group bound to tyrosinase | RMSD | The ligand-protein complex remained stable throughout the simulation. | nih.gov |
| RMSF | The 4-fluorobenzyl portion of the ligand showed higher atomic fluctuations, indicating greater flexibility. |
Structure–Activity Relationship (SAR) Studies using Computational Approaches
Computational structure-activity relationship (SAR) studies on molecules incorporating the this compound core have been instrumental in elucidating the key structural features that govern their biological activity. These investigations often involve the systematic in-silico modification of the molecule to predict how changes will affect its interaction with a biological target.
The this compound moiety itself offers several points for such theoretical exploration. The azetidine ring, a four-membered nitrogen-containing heterocycle, provides a rigid scaffold that can influence the orientation of substituents. rsc.org Its ring strain of approximately 25.4 kcal/mol makes it more stable and easier to handle than aziridines, yet reactive enough for unique chemical transformations. rsc.org The nitrogen atom within the ring can act as a hydrogen bond acceptor, a crucial interaction in many ligand-receptor binding events.
The 4-fluorobenzyl group is another key component in the SAR of these compounds. The fluorine atom at the para position of the benzyl (B1604629) ring is a common feature in medicinal chemistry. Its high electronegativity can influence the electronic properties of the aromatic ring and its interactions with target proteins. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, potentially improving the pharmacokinetic profile of a compound. nih.gov
Similarly, in the development of astemizole (B1665302) analogues as antiplasmodial agents, the 4-fluorobenzyl group was a core component of the initial scaffold. up.ac.za Subsequent SAR studies explored the replacement of the 4-fluoro substituent with other groups to understand its contribution to the activity and to modulate properties like solubility. up.ac.za
The following table summarizes the general SAR insights for the this compound moiety based on computational studies of its derivatives.
| Molecular Component | Structural Feature | Implication for Activity |
| Azetidine Ring | Four-membered heterocycle | Provides a rigid scaffold for substituent orientation. rsc.org |
| Nitrogen atom | Acts as a potential hydrogen bond acceptor. | |
| 4-Fluorobenzyl Group | Benzyl ring | Can participate in hydrophobic and pi-stacking interactions. |
| para-Fluoro substituent | Modulates electronic properties of the phenyl ring and can block metabolic oxidation. nih.gov |
Molecular Docking and Ligand-Target Interactions
Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. For complex molecules containing the this compound scaffold, docking studies have provided valuable insights into the specific interactions that drive their biological effects.
While direct docking studies on this compound as a standalone ligand are not extensively reported, the analysis of its role within larger molecules is informative. The 4-fluorobenzyl group frequently engages in hydrophobic interactions within the binding pockets of target proteins. The fluorine atom, in particular, can form specific interactions, such as halogen bonds or favorable electrostatic contacts, which can enhance binding affinity.
For instance, in studies of azetidin-2-one (B1220530) and thiazolidin-4-one derivatives as potential antibacterial agents, molecular docking was used to confirm that these compounds inhibit cell wall synthesis by targeting the transpeptidase enzyme. nih.gov The docking simulations revealed the specific binding modes of these molecules, highlighting the importance of the various structural components in the interaction with the active site. nih.gov
In another example, computational analyses of a complex molecule featuring a 6-fluoro-1,3-benzothiazole core linked to an azetidine-3-carbonyl moiety revealed strong interactions with target proteins, supporting its potential as a lead compound in drug development. The azetidine ring in such compounds can contribute to conformational rigidity and form hydrogen-bonding interactions with biological targets.
The table below outlines the typical ligand-target interactions observed for the this compound moiety in molecular docking studies of its derivatives.
| Moiety | Type of Interaction | Potential Interacting Residues | Target Class Example |
| 4-Fluorobenzyl | Hydrophobic Interactions | Leucine, Isoleucine, Valine | Kinases, GPCRs |
| Pi-Stacking | Phenylalanine, Tyrosine, Tryptophan | Various enzymes and receptors | |
| Halogen Bonding | Carbonyl oxygens, Serine hydroxyls | Various enzymes and receptors | |
| Azetidine Ring | Hydrogen Bonding (via N-atom) | Aspartic acid, Glutamic acid, Serine | Various enzymes and receptors |
| Van der Waals Interactions | General hydrophobic residues | Various enzymes and receptors |
Based on a comprehensive review of the available research, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific mechanistic and biological investigations outlined in the user's request.
The provided search results contain information on a variety of azetidine derivatives and their interactions with biological systems. For instance, studies have explored different azetidine-containing scaffolds as inhibitors of Monoacylglycerol Lipase (MAGL) and have screened various azetidin-2-one derivatives for antioxidant properties. jmchemsci.comnih.govacs.orgjmchemsci.com Furthermore, the use of zebrafish embryo assays for toxicological screening of some azetidine compounds has been documented. researchgate.net
However, none of the retrieved scientific literature provides specific data or mentions investigations into This compound for the following mandated topics:
Enzyme Inhibition Studies (Monoacylglycerol Lipase - MAGL)
Receptor Binding Assays (Acetylcholine Receptors)
Activity-Based Protein Profiling (ABPP) for Target Identification
Antioxidant Activity Screening
Zebrafish Embryo Developmental Assays
While the broader class of azetidines is of pharmacological interest, the specific data required to construct an article focused solely on the biological activities of this compound as per the detailed outline is absent from the provided search results. Therefore, to ensure scientific accuracy and strict adherence to the user's instructions, the requested article cannot be generated.
Mechanistic Biological Investigations and Molecular Interactions of Azetidine Derivatives
Model Organism Studies for Phenotypic Analysis (Non-human, non-clinical)
In Vivo Antimalarial Activity (Mechanistic/Proof-of-Concept in Animal Models)
While direct in vivo antimalarial studies specifically on "1-(4-Fluorobenzyl)azetidine" are not prominently documented in the reviewed literature, extensive research on bicyclic azetidine (B1206935) analogs, such as BRD3914, offers a strong proof-of-concept for the therapeutic potential of the azetidine scaffold in animal models of malaria.
BRD3914, a compound containing a complex azetidine core, has demonstrated curative efficacy in mouse models of Plasmodium falciparum infection. nih.govnih.govacs.orgnih.gov In studies using humanized mice infected with P. falciparum, treatment with BRD3914 resulted in parasite clearance and prevented recrudescence, leading to a durable cure. nih.govacs.org Notably, BRD3914 outperformed the established antimalarial drug chloroquine (B1663885) in these preclinical models. nih.gov
Another optimized azetidine derivative, BRD9185, which is an azetidine-2-carbonitrile (B3153824), has also shown curative potential in a P. berghei mouse model after only three doses. nih.govacs.org These findings underscore the potential of the azetidine scaffold to produce compounds with potent in vivo antimalarial activity.
Table 1: In Vivo Efficacy of Selected Azetidine Derivatives
| Compound | Animal Model | Parasite Strain | Outcome | Reference |
|---|---|---|---|---|
| BRD3914 | Humanized NSG mice | P. falciparum | Cure after four oral doses | nih.govacs.org |
Mechanistic Insights into Biological Action
The biological activity of antimalarial azetidine derivatives is rooted in their specific molecular interactions with essential parasite biomolecules.
Understanding Molecular Basis of Interactions with Biomolecules
The primary molecular target for the bicyclic azetidine class of antimalarials, which includes compounds like BRD3914, has been identified as the Plasmodium falciparum phenylalanyl-tRNA synthetase (PfPheRS). nih.govnih.gov This enzyme is crucial for protein synthesis in the parasite, and its inhibition leads to parasite death. The interaction with PfPheRS is a key element of the compound's mechanism of action.
In contrast, another class of antimalarial azetidines, the azetidine-2-carbonitriles (e.g., BRD9185), targets a different essential enzyme: P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.govacs.org PfDHODH is a key enzyme in the pyrimidine (B1678525) biosynthesis pathway, which is vital for the parasite's survival. The inhibition of this enzyme disrupts the synthesis of DNA and RNA precursors.
While the precise interactions of "this compound" alone with these biomolecules have not been detailed, the research on more complex derivatives suggests that the azetidine ring serves as a crucial scaffold for orienting other functional groups to effectively bind to the active sites of these enzymes.
Structure-Function Relationships within Azetidine Scaffolds
Structure-activity relationship (SAR) studies on antimalarial azetidine derivatives have revealed critical insights into the features that govern their biological activity. A key finding is the profound importance of stereochemistry. nih.govacs.org For instance, in the case of the parent bicyclic azetidine compound BRD3444, only two of the eight possible stereoisomers were found to be active against a multidrug-resistant strain of P. falciparum. nih.gov This highlights the precise three-dimensional arrangement required for effective binding to the target enzyme.
Further SAR studies on bicyclic azetidines led to the development of BRD3914, an analog where a substituent at the C2 position of the azetidine ring was removed without a significant loss of in vitro activity. nih.gov This suggests that modifications at certain positions of the azetidine scaffold are well-tolerated and can be exploited to improve pharmacokinetic properties.
For the azetidine-2-carbonitrile series, SAR exploration involved the diversification of a para-bromo position on an aromatic ring attached to the core structure. nih.govacs.org These studies help in understanding how different substituents on the azetidine scaffold influence the compound's potency and metabolic stability. The fluorobenzyl group in "this compound" represents one such substitution, and its impact on activity would be evaluated within the broader context of these SAR studies.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| BRD3914 |
| BRD9185 |
| BRD3444 |
Future Directions and Emerging Research Perspectives
Development of Novel and Sustainable Synthetic Strategies
The synthesis of azetidines, while historically challenging, is undergoing a revolution driven by the need for more efficient, sustainable, and scalable methods. nih.govpageplace.de Traditional multi-step sequences are gradually being replaced by innovative strategies that offer improved yields and environmental compatibility.
A significant advancement is the development of continuous flow synthesis, which enables the safe handling of reactive intermediates at temperatures higher than in traditional batch processing. acs.org This technology, combined with the use of greener solvents like cyclopentylmethyl ether, directly addresses sustainability concerns in chemical manufacturing. acs.org Another promising avenue is the use of photocatalysis. For instance, visible-light-mediated copper catalysis has been employed for the radical annulation of aliphatic amines with alkynes to produce azetidines, offering a concise construction method. nih.gov Researchers are also exploring novel catalytic systems, such as the use of Lanthanum(III) triflate (La(OTf)3) for the regioselective intramolecular aminolysis of epoxy amines to yield azetidines, a reaction that tolerates a wide variety of functional groups. frontiersin.org
These modern approaches represent a significant step forward from classical methods, which often involve the cyclization of linear precursors via 4-exo-tet substitution or condensations. pageplace.deresearchgate.net The development of one-pot syntheses, such as the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, further exemplifies the trend towards process simplification. organic-chemistry.org
Table 1: Comparison of Modern Synthetic Strategies for Azetidines
| Strategy | Key Features | Advantages | Reference |
|---|---|---|---|
| Continuous Flow Synthesis | Uses microreactors; enables high temperatures and pressures. | Improved safety, scalability, and sustainability. | acs.org |
| Photocatalysis | Visible-light-mediated reactions; uses copper or iridium catalysts. | Mild reaction conditions; novel radical pathways. | rsc.orgnih.gov |
| Lewis Acid Catalysis | La(OTf)3-catalyzed ring-opening of epoxy amines. | High regioselectivity and functional group tolerance. | frontiersin.org |
| Microwave-Assisted Synthesis | One-pot reaction from aziridines. | Rapid, efficient, and simple procedure. | organic-chemistry.org |
Exploration of New Reactivity Modes for Azetidines
The reactivity of azetidines is largely governed by their significant ring strain (approx. 25.4 kcal/mol), which makes them more reactive than their five-membered pyrrolidine (B122466) counterparts but more stable and easier to handle than three-membered aziridines. rsc.orgrsc.org This unique characteristic is being harnessed to explore novel chemical transformations.
Recent advances have focused on several key areas:
C(sp³)–H Functionalization : Direct functionalization of the azetidine (B1206935) ring is a powerful tool for creating complex molecules. Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been developed for synthesizing functionalized azetidines. rsc.org Similarly, methods for the C(sp³)–H arylation of azetidines using a directing group approach have been reported, allowing for the introduction of aryl and heterocyclic groups. rsc.org
Strain-Release Reactions : The inherent strain in the azetidine ring can be used as a driving force for reactions. For example, 1-azabicyclo[1.1.0]butanes (ABBs), which are highly strained precursors, undergo strain-release homologation to generate functionalized azetidines. rsc.orgorganic-chemistry.org
[2+2] Cycloaddition Reactions : Photochemical strategies, such as the aza-Paterno-Büchi reaction, have emerged as powerful methods for constructing the azetidine core. rsc.orgresearchgate.net These visible-light-promoted [2+2] cycloadditions between imines and alkenes can create complex and densely functionalized azetidine scaffolds. rsc.orgrsc.org
Metalated Azetidines : The direct metalation of the azetidine ring provides a direct pathway to functionalized derivatives. researchgate.net The structure and substitution pattern of the azetidine influence the reactivity and site-selectivity of these metal-based functionalizations. researchgate.net
Advanced Applications in Chemical Biology Probes and Tools
The rigid, three-dimensional structure of the azetidine ring makes it a "privileged motif" in medicinal chemistry and an attractive scaffold for the development of chemical biology probes. rsc.orgrsc.org Azetidines can serve as bioisosteres, mimicking other functional groups while improving physicochemical properties like metabolic stability and solubility. nih.govnih.gov
Future research is focused on leveraging these properties to create sophisticated biological tools. For instance, azetidine-containing small macrocyclic peptides have been synthesized, where the azetidine unit acts as a turn-inducing element, facilitating efficient cyclization. researchgate.net These constrained peptides can exhibit improved stability against proteases. Furthermore, the azetidine nitrogen provides a handle for late-stage functionalization, allowing for the attachment of reporter tags such as fluorescent dyes or biotin (B1667282) for imaging and target identification studies. researchgate.net The development of azetidine sulfonyl fluorides (ASFs) as versatile reagents opens up possibilities for generating novel pharmacophore motifs and linkers for PROTACs (PROteolysis TArgeting Chimeras), which are emerging as powerful tools in drug discovery. nih.govacs.org
Integration of Artificial Intelligence and Machine Learning in Azetidine Research
The intersection of synthetic chemistry and artificial intelligence (AI) is creating new paradigms for reaction discovery and optimization. beilstein-journals.orgnih.gov In azetidine research, machine learning (ML) models are being developed to predict the outcomes of complex chemical reactions, thereby reducing the need for extensive trial-and-error experimentation. mit.eduthescience.dev
Computational models can predict which precursor compounds (e.g., alkenes and oximes) will successfully react to form azetidines under specific photocatalytic conditions. mit.edubioquicknews.com By calculating factors like frontier orbital energies, these models can pre-screen substrates and forecast reaction yields, guiding synthetic efforts towards more promising candidates. mit.eduthescience.dev This approach not only accelerates the discovery of new synthetic routes but also expands the accessible range of azetidine derivatives. thescience.dev
Beyond reaction prediction, AI is being integrated into computer-assisted synthesis planning (CASP) systems. iscientific.orgnih.gov These tools can propose multi-step retrosynthetic routes for complex target molecules containing an azetidine core. nih.gov By training on vast databases of known reactions, these algorithms can suggest novel and efficient pathways, helping chemists to navigate the complexities of organic synthesis. beilstein-journals.orgnih.gov
Table 2: Applications of AI/ML in Azetidine Chemistry
| Application Area | AI/ML Technique | Objective | Reference |
|---|---|---|---|
| Reaction Prediction | Computational Modeling | Predict reactivity of precursors to form azetidines. | mit.eduthescience.dev |
| Condition Optimization | Global & Local Models | Suggest optimal catalysts, solvents, and reagents. | beilstein-journals.org |
| Retrosynthesis | Neural Networks, MCTS | Propose multi-step synthetic routes to target molecules. | nih.gov |
| Low-Data Scenarios | Transfer Learning, Active Learning | Enable predictions for novel reactions with limited data. | nih.gov |
Expanding the Scope of Fluorinated Azetidine Derivatives
The introduction of fluorine into organic molecules can profoundly influence their properties, including pKa, lipophilicity, and metabolic stability. acs.orgresearchgate.net In the context of azetidines, fluorination is a key strategy for fine-tuning the characteristics of drug candidates and functional molecules. The 4-fluorobenzyl group in the title compound is a classic example of this approach.
Future research will likely expand beyond simple fluorophenyl groups to include a wider array of fluorine-containing substituents. This includes the synthesis of azetidines bearing fluoroalkyl groups (e.g., trifluoromethyl) and the direct fluorination of the azetidine ring itself. researchgate.net The synthesis of rhodamine dyes incorporating fluorinated azetidine rings has been shown to improve quantum yields and modulate the equilibrium between fluorescent and non-fluorescent forms. nih.gov Furthermore, the development of synthetic methods for creating diverse fluorinated azetidine building blocks is critical. researchgate.net The profiling of the physicochemical properties of these novel fluorinated derivatives will be essential for their rational application in medicinal chemistry. researchgate.net The profound electronic effects of fluorine substitution can also be used to alter the reactivity and regioselectivity of nucleophilic substitution reactions involving the strained azetidine ring. acs.org
Q & A
Q. What synthetic strategies are commonly employed for synthesizing 1-(4-Fluorobenzyl)azetidine derivatives?
Multi-step syntheses often involve nucleophilic substitution, reductive amination, or coupling reactions. For example, this compound derivatives can be synthesized via reactions with 4-fluorobenzylamine under basic conditions (e.g., DBU in acetonitrile) or catalytic hydrogenation using Raney Ni . Key intermediates like ethyl 4-aminopiperidine-1-carboxylate are frequently utilized, with purification via silica gel chromatography .
Q. What spectroscopic methods are essential for characterizing this compound compounds?
Routine characterization includes:
- ¹H NMR : Peaks for fluorobenzyl protons (δ ~4.96–5.06 ppm as singlets) and azetidine ring protons (δ ~3.06–3.37 ppm) .
- HRMS : To confirm molecular formulas (e.g., C39H42F2N6O2 with m/z 664.3337 ).
- IR : Absorptions for NH (3260 cm⁻¹) and aromatic C-F (1224 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound analogs?
- Catalyst Selection : Raney Ni for selective hydrogenation (e.g., reducing nitro groups without affecting fluorobenzyl moieties) .
- Temperature Control : Heating under reflux (e.g., isoamyl alcohol for condensation reactions ).
- Purification : Gradient elution in column chromatography to isolate isomers .
- Example: A 65% yield was achieved for a derivative using LiAlH4 reduction followed by acid workup .
Q. How should discrepancies in melting points or spectral data be addressed during characterization?
- Case Study : A synthesized analog showed m.p. 237–239°C vs. literature 242–245°C .
- Solutions :
- Verify purity via HPLC or TLC.
- Recrystallize using alternative solvents (e.g., EtOAc/hexanes).
- Compare NMR splitting patterns (e.g., diastereomers may show distinct coupling constants) .
Q. What structural modifications enhance the pharmacokinetic properties of this compound-based drugs?
- Methylation : Adding a methyl group to the azetidine ring (e.g., AZD4721) increased plasma protein binding (PPB) by 6-fold, prolonging half-life .
- Substituent Effects : Replacing 2,3-difluorobenzyl with 4-fluorobenzyl improved metabolic stability (human liver microsomes CLint decreased 2-fold) without altering logD7.4 .
Q. What advanced techniques resolve stereochemical ambiguities in azetidine derivatives?
- X-ray Crystallography : Used to confirm the spatial arrangement of substituents (e.g., torsion angles in benzimidazole derivatives ).
- Chiral HPLC : Separates enantiomers of intermediates like (R)-1-(tert-butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid .
Methodological Challenges
Q. How can researchers mitigate side reactions during azetidine functionalization?
- Competitive Pathways : Use bulky bases (e.g., DBU) to suppress N-alkylation side products .
- Protecting Groups : Boc groups prevent unwanted nucleophilic attacks during coupling reactions .
Q. What strategies validate the biological activity of this compound compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
